molecular formula C6H8F3NO B14034515 (R)-5-(Trifluoromethyl)piperidin-2-one

(R)-5-(Trifluoromethyl)piperidin-2-one

Cat. No.: B14034515
M. Wt: 167.13 g/mol
InChI Key: YRKCLUZAQCBIII-SCSAIBSYSA-N
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Description

®-5-(Trifluoromethyl)piperidin-2-one is an organic compound that belongs to the class of piperidones It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Trifluoromethyl)piperidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, often a piperidine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Cyclization: The intermediate compound undergoes cyclization to form the piperidone ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-5-(Trifluoromethyl)piperidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-5-(Trifluoromethyl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

®-5-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-5-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(Trifluoromethyl)piperidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.

    5-(Trifluoromethyl)piperidin-2-one: The racemic mixture containing both enantiomers.

    4-(Trifluoromethyl)piperidin-2-one: A structural isomer with the trifluoromethyl group at a different position.

Uniqueness

®-5-(Trifluoromethyl)piperidin-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

(5R)-5-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)/t4-/m1/s1

InChI Key

YRKCLUZAQCBIII-SCSAIBSYSA-N

Isomeric SMILES

C1CC(=O)NC[C@@H]1C(F)(F)F

Canonical SMILES

C1CC(=O)NCC1C(F)(F)F

Origin of Product

United States

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